

In Vitro Activity of LYS228 Against Carbapenem-Resistant Strains: A Technical Guide

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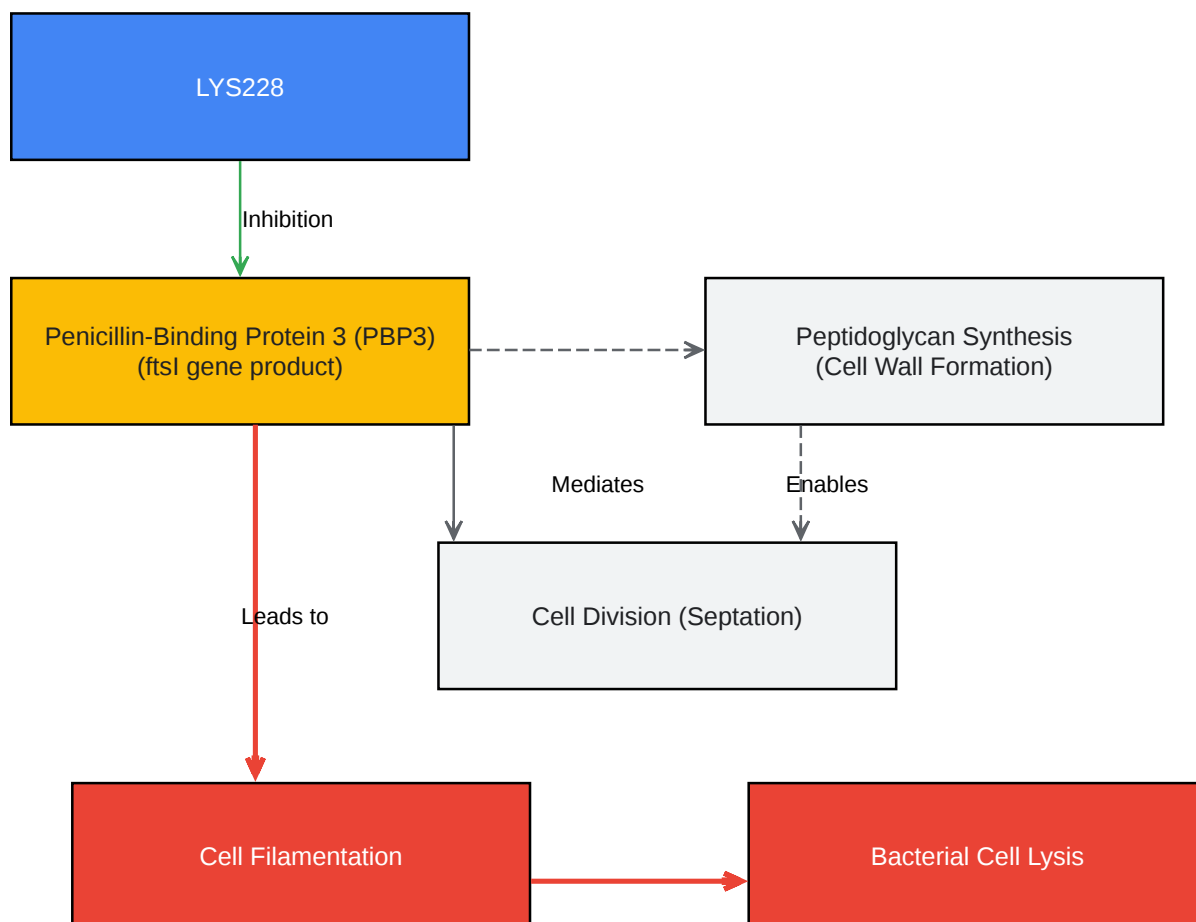
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LYS228 is a novel monobactam antibiotic engineered for stability against a broad spectrum of β -lactamases, including serine β -lactamases (SBLs) and metallo- β -lactamases (MBLs), which are primary drivers of carbapenem resistance in Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of LYS228 against carbapenem-resistant Enterobacterales, detailing its potency, spectrum of activity, and the methodologies used for its evaluation. Current data indicates that LYS228 demonstrates significant promise against carbapenem-resistant Enterobacterales (CRE), although its activity against other carbapenem-resistant non-fermenters, such as *Acinetobacter baumannii*, is not well-established in the available literature.

Mechanism of Action

LYS228, like other monobactams, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for cell division (septation).[1][2] Inhibition of PBP3 leads to cell filamentation and eventual lysis.[2] A key advantage of the monobactam scaffold is its inherent stability against MBLs.[3][4] LYS228 was specifically designed to enhance stability against SBLs, such as *Klebsiella pneumoniae* carbapenemases (KPCs), which degrade other monobactams like aztreonam.[3]



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Caption: Mechanism of action of LYS228.

In Vitro Activity Against Carbapenem-Resistant Enterobacterales (CRE)

LYS228 has demonstrated potent in vitro activity against a wide range of CRE isolates, including those producing the most common carbapenemases.

Overall Activity

Studies have shown that LYS228 is significantly more active than many comparator agents against multidrug-resistant Enterobacterales. Against a panel of 271 isolates, LYS228 had a MIC90 of 1 µg/mL, which was at least 32-fold lower than that of aztreonam, ceftazidime, ceftazidime-avibactam, cefepime, and meropenem.^{[5][6]} For a collection of 77 carbapenem-resistant Enterobacterales isolates, the MIC90 of LYS228 was 4 µg/mL.^{[5][6]}

Organism Group (n)	Drug	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Enterobacterales (271)	LYS228	≤0.06 - 64	0.25	1	^[5]
Aztreonam	≤0.06 - >64	16	>64	^[5]	
Meropenem	≤0.06 - >64	0.12	>64	^[5]	
Ceftazidime/avibactam	≤0.06 - >64	0.25	32	^[5]	
Tigecycline	≤0.12 - 16	1	4	^[5]	
Carbapenem-Resistant Enterobacterales (77)	LYS228	-	0.5	4	^[1]

Activity Against Molecularly Characterized CRE

LYS228 retains its potency against Enterobacterales producing specific, clinically relevant carbapenemases. It is stable against both serine carbapenemases (e.g., KPC, OXA-48) and metallo-β-lactamases (e.g., NDM, VIM, IMP).^{[5][7][8]}

Carbapenemase Type	Organism(s)	LYS228 MIC (µg/mL)	Key Findings	Reference
KPC (e.g., KPC-2, KPC-3)	K. pneumoniae, E. coli	Generally ≤ 4	LYS228 is stable to KPC enzymes.	[5][6]
NDM (e.g., NDM-1)	K. pneumoniae, E. coli	Generally ≤ 4	Monobactam scaffold is intrinsically stable to MBLs like NDM.	[5][6]
OXA-48-like	Enterobacterales	Generally ≤ 4	LYS228 is reported to be stable against OXA-48-like enzymes.	[8]
Multiple Carbapenemases	Enterobacterales	MIC90 of 2 µg/mL against a panel with ESBLs, KPCs, and MBLs.	Potent activity against strains with complex resistance mechanisms.	[6]

Notably, LYS228 inhibited all tested carbapenemase-producing isolates at ≤4 µg/mL, with the exception of two multidrug-resistant isolates producing NDM-5, which had MICs of 16-32 µg/mL.[4]

In Vitro Activity Against Other Carbapenem-Resistant Organisms

Pseudomonas aeruginosa

Current data suggests that LYS228 is not active against *Pseudomonas aeruginosa*.^[8] This is a known limitation of many monobactam antibiotics.

Acinetobacter baumannii

There is a notable lack of publicly available data on the in vitro activity of LYS228 specifically against carbapenem-resistant *Acinetobacter baumannii* (CRAB). The complex and diverse resistance mechanisms in CRAB, which often include a combination of carbapenemases (primarily OXA-type enzymes), porin loss, and efflux pumps, present a significant challenge for many antibiotics.[7] While LYS228's stability against some of these enzyme classes is established in Enterobacterales, its effectiveness against the specific resistance background of *A. baumannii* has not been reported in the reviewed literature. Further studies are required to determine if LYS228 has a potential role in treating infections caused by this pathogen.

Bactericidal Activity and Propensity for Resistance

Time-Kill Assays

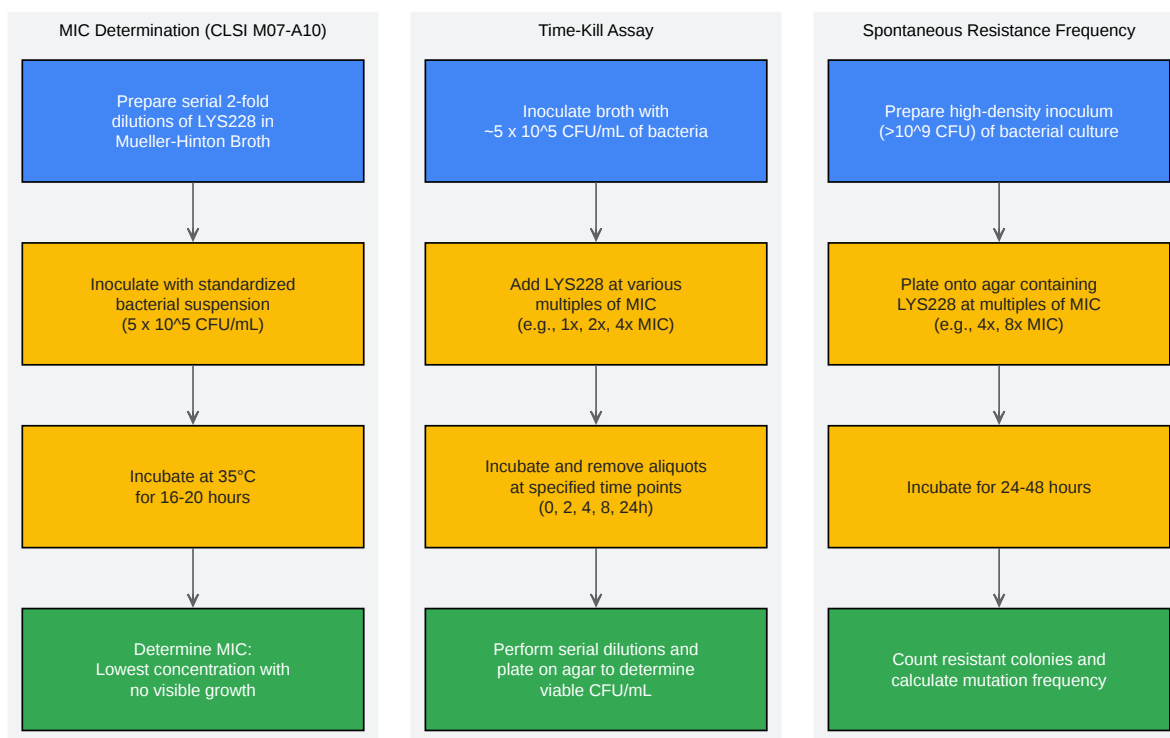
Time-kill studies have demonstrated the bactericidal activity of LYS228. At concentrations ≥ 4 times the MIC, LYS228 consistently achieved a ≥ 3 -log₁₀ reduction in colony-forming units (CFU)/mL ($\geq 99.9\%$ killing) against *E. coli* and *K. pneumoniae* strains, including those producing KPC-2, KPC-3, and NDM-1 β -lactamases.[5]

Spontaneous Resistance Frequency

The frequency of spontaneous single-step mutations leading to decreased LYS228 susceptibility is low. In a study of 12 Enterobacterales strains expressing various β -lactamases, no mutants were selected at 8 times the MIC of LYS228 (frequency $< 2.5 \times 10^{-9}$).[2][4] At 4 times the MIC, mutants were selected from only two of the twelve strains at low frequencies (1.8×10^{-7} and 4.2×10^{-9}).[2][4] The resulting mutants exhibited only modest increases in LYS228 MICs ($\leq 2 \mu\text{g/mL}$).[2][4]

Experimental Protocols

The following section details the standardized methodologies used to generate the in vitro data presented in this guide.



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